molecular formula C5H7N5O2 B1496544 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine CAS No. 51093-31-3

2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine

Cat. No.: B1496544
CAS No.: 51093-31-3
M. Wt: 169.14 g/mol
InChI Key: RUHWEHKVKUSJAF-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine (CAS RN: 133310-38-0) is a substituted pyrimidine derivative with the molecular formula C₅H₇N₅O₂. Structurally, it features amino groups at positions 2 and 4, a formylamino (-NHCHO) substituent at position 5, and a hydroxyl (-OH) group at position 6 (Figure 1d, ). This compound is part of a broader class of 2,4-diaminopyrimidines, which are known for their biological significance as enzyme inhibitors, particularly targeting dihydrofolate reductase (DHFR) in antifolate therapies .

Biochemical Analysis

Biochemical Properties

2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis and repair. The compound’s interaction with these enzymes involves competitive inhibition, where it binds to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing various cellular processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in corneal fibroblasts, the compound has demonstrated anti-fibrotic and anti-inflammatory effects by suppressing the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators . This suppression leads to reduced production of extracellular matrix proteins, which are crucial for fibrosis. Additionally, the compound’s impact on gene expression includes the upregulation of antioxidant genes such as HO-1 and Nrf2, which play a role in cellular defense mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enzymes like dihydrofolate reductase, leading to competitive inhibition and subsequent disruption of DNA synthesis . Furthermore, it can modulate gene expression by interacting with transcription factors and signaling molecules, thereby influencing cellular responses to oxidative stress and inflammation . These interactions highlight the compound’s potential as a therapeutic agent in conditions involving excessive inflammation and oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained anti-inflammatory and anti-fibrotic effects, suggesting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and fibrosis without significant toxicity . At higher doses, toxic or adverse effects may occur, including potential damage to cellular structures and disruption of normal cellular functions . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are key players in the synthesis and repair of DNA . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of these enzymes, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s entry into cells and its subsequent localization to target sites . The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects, as its accumulation in specific tissues may enhance its activity or lead to toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its proper function and interaction with target biomolecules . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine (DAFHP) is a pyrimidine derivative with notable biological activity, particularly in the context of nucleic acid metabolism and potential therapeutic applications. This compound has garnered attention for its role in various biochemical pathways and its potential as a pharmaceutical agent. This article delves into the biological activity of DAFHP, highlighting its mechanisms, research findings, and implications for future studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₈N₄O₂
  • Molecular Weight : 184.16 g/mol
  • CAS Number : 77440-13-2

DAFHP exhibits biological activity primarily through its interaction with nucleic acids. It is involved in the modulation of DNA repair processes and may act as an inhibitor of certain enzymes related to nucleotide metabolism. The following mechanisms have been identified:

  • Inhibition of DNA Repair Enzymes : DAFHP is known to inhibit enzymes that are crucial for the repair of oxidatively damaged DNA, thereby influencing cellular responses to oxidative stress.
  • Antioxidant Properties : The compound demonstrates antioxidant activity, which may protect cells from oxidative damage by scavenging free radicals.

Case Studies and Research Findings

Several studies have explored the biological effects of DAFHP:

  • Study on DNA Damage Repair : A study published in Nucleic Acids Research demonstrated that DAFHP can inhibit the action of DNA glycosylases, enzymes responsible for repairing oxidative DNA damage. This inhibition leads to an accumulation of damaged DNA bases, which can trigger apoptosis in cancer cells .
  • Antioxidant Activity Assessment : Research conducted by Zhang et al. (2020) showed that DAFHP exhibits significant antioxidant properties in vitro, reducing reactive oxygen species (ROS) levels in cultured human cells . The study utilized high-performance liquid chromatography (HPLC) to quantify the reduction in ROS levels upon treatment with DAFHP.

Comparative Biological Activity

A comparative analysis of DAFHP with other similar compounds reveals its unique position in biological activity:

Compound NameAntioxidant ActivityDNA Repair InhibitionTherapeutic Potential
This compound (DAFHP)HighModerateHigh
2,6-Diamino-4-hydroxy-5-formamidopyrimidineModerateHighModerate
5-FluorouracilLowLowHigh

Synthesis and Production

The synthesis of DAFHP involves several chemical reactions starting from triamino-6-hydroxypyrimidine. A notable method includes the reaction of an alkaline solution of triamino-6-hydroxypyrimidine with formic acid under controlled conditions, yielding DAFHP with high purity .

Yield and Purity Analysis

The production process has been optimized to achieve yields exceeding 95%, which is crucial for both research and potential therapeutic applications. Analytical techniques such as HPLC and mass spectrometry are employed to ensure the purity and identity of the synthesized compound.

Future Directions

Given its promising biological activities, further research on DAFHP could focus on:

  • Mechanistic Studies : Understanding the precise molecular mechanisms through which DAFHP interacts with nucleic acids and other biomolecules.
  • Therapeutic Applications : Exploring its potential as a therapeutic agent in cancer treatment or as a protective agent against oxidative stress-related diseases.
  • Pharmacokinetics and Toxicology : Investigating the pharmacokinetic profile and potential toxicity of DAFHP in vivo to assess its viability as a drug candidate.

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

DAFHP plays a crucial role in several biochemical pathways:

  • Nucleic Acid Metabolism : DAFHP is involved in the synthesis and repair of DNA by interacting with key enzymes such as dihydrofolate reductase and thymidylate synthase. It acts as a competitive inhibitor, binding to the active sites of these enzymes and preventing substrate binding, thereby inhibiting their activity.
  • DNA Damage and Repair : The compound has been shown to increase nuclear DNA damage through oxidative stress mechanisms. This property is particularly relevant in neurodegenerative conditions like Alzheimer's disease, where oxidative damage is prevalent.
  • Cellular Effects : DAFHP influences various cellular processes by modulating gene expression and cell signaling pathways. In corneal fibroblasts, it exhibits anti-fibrotic and anti-inflammatory effects by downregulating cyclooxygenase-2 (COX-2) expression.

Applications in Drug Development

DAFHP serves as an important intermediate in the synthesis of various pharmacologically active compounds:

  • Synthesis of Guanine : DAFHP can be converted into guanine, a vital nucleobase used in the production of antiviral drugs such as acyclovir. This process involves reacting DAFHP with formic acid under controlled conditions to yield guanine efficiently .
  • Antiviral Drug Development : The compound's derivatives are explored for their potential as broad-spectrum antiviral agents. For instance, guanine derivatives synthesized from DAFHP are used in treatments for herpes simplex virus infections and other viral diseases .

Case Study 1: Neuroprotective Properties

Research has indicated that DAFHP may have neuroprotective effects due to its ability to mitigate oxidative stress-induced DNA damage. In vitro studies demonstrated that treatment with DAFHP reduced markers of oxidative damage in neuronal cell lines, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antifibrotic Activity

In experiments involving corneal fibroblasts, DAFHP was shown to suppress inflammatory responses by inhibiting COX-2 expression. This suggests that the compound could be beneficial in treating fibrotic conditions or post-surgical scarring in ocular tissues.

Comparative Data Table

Application AreaMechanism of ActionPotential Therapeutic Use
Nucleic Acid MetabolismCompetitive inhibition of DNA synthesis enzymesCancer therapy, targeting rapidly dividing cells
DNA Damage RepairReduces oxidative stress-induced DNA damageNeuroprotection in Alzheimer's disease
Antiviral Drug SynthesisIntermediate for guanine productionTreatment for viral infections (e.g., herpes)
Anti-inflammatory EffectsSuppresses COX-2 expressionTreatment for fibrotic diseases

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,4-diamino-5-(formylamino)-6-hydroxypyrimidine and related pyrimidine derivatives?

  • Methodology : The compound can be synthesized via cyclization of 2,4,6-triaminopyrimidine intermediates. For example, nitrosation of 2-amino-6-chloro-5-substituted pyrimidines in glacial acetic acid with sodium nitrite, followed by amination with alcoholic ammonia under high-temperature conditions (150°C) yields 2,4-diamino-6-hydroxypyrimidine derivatives . Reductive amination with aldehydes (e.g., benzaldehyde) and subsequent formylation steps using formaldehyde/cyanoborohydride can introduce the formylamino group at position 5 .
  • Key Considerations : Reaction conditions (temperature, pH, solvent) must be tightly controlled to avoid side products, as seen in the separation of regioisomers during alkylation .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Characteristic signals for amino (δ 4.5–6.0 ppm) and hydroxyl (δ 10–12 ppm) protons confirm substitution patterns .
  • Mass Spectrometry : High-resolution MS (e.g., Varian Mat731) verifies molecular ion peaks (e.g., m/z 292 for related derivatives) .
  • HPLC : Purity >95% is achievable using gradient elution with C18 columns and UV detection at 254 nm .

Q. What preliminary biological screening assays are used to evaluate its activity?

  • In Vitro Assays :

  • Enzyme Inhibition : IC₅₀ values against dihydrofolate reductase (DHFR) are determined via spectrophotometric assays using NADPH oxidation rates .
  • Antiviral Screening : Cytopathic effect (CPE) reduction assays in cell lines (e.g., CEM cells) assess activity against retroviruses like HIV-1 .

Advanced Research Questions

Q. How does this compound interact with DHFR at the molecular level?

  • Mechanistic Insights :

  • Binding Studies : X-ray crystallography of related compounds (e.g., 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine salts) reveals hydrogen bonding between pyrimidine N1–H and enzyme active-site residues (e.g., Asp27 in DHFR) .
  • Selectivity : Nonclassical inhibitors show >100-fold selectivity for parasitic (e.g., Toxoplasma gondii) over human DHFR due to steric and electronic differences in the active site .

Q. What strategies optimize selectivity and potency against pathogenic vs. mammalian enzymes?

  • Structure-Activity Relationship (SAR) :

  • Substitution at Position 5 : Formylamino groups enhance hydrophobic interactions with DHFR’s pteridine-binding pocket, as shown in trimethoxy-substituted derivatives (IC₅₀ = 6.3 nM for tgDHFR) .
  • N9 Methylation : Increases potency by 3–5-fold via improved enzyme binding (e.g., compound 22, IC₅₀ = 28 nM) .
    • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses and guide rational modifications .

Q. How do crystallographic studies inform formulation and stability?

  • Crystal Engineering :

  • Hydrogen-Bond Networks : The compound forms layered structures via N–H⋯O interactions (e.g., N1–H1⋯O1), stabilizing the crystal lattice .
  • Salt Formation : Co-crystallization with carboxylic acids (e.g., 2-acetamidobenzoate) improves solubility and bioavailability .

Q. What in vivo models validate its therapeutic potential?

  • Preclinical Testing :

  • Antiparasitic Activity : In murine models of T. gondii infection, oral administration (50 mg/kg) prolongs survival by >50% via DHFR inhibition .
  • Toxicity Profiling : Cytostatic effects (GI₅₀ = 10⁻⁶–10⁻⁷ M) in NCI-60 cancer cell lines guide dose-limiting thresholds .

Q. Methodological Challenges and Solutions

Q. How are regioisomeric impurities addressed during synthesis?

  • Chromatographic Separation : Reverse-phase HPLC or flash chromatography resolves N1- vs. O6-alkylated byproducts .
  • Protective Group Strategies : Temporary protection of amino groups with tert-butoxycarbonyl (Boc) minimizes side reactions .

Q. What techniques quantify metabolic stability in hepatic microsomes?

  • LC-MS/MS Metabolite Identification : Incubations with human liver microsomes (HLMs) and NADPH cofactor track degradation half-life (t₁/₂). Phase I metabolites (e.g., hydroxylation at C6) are identified via fragmentation patterns .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting IC₅₀ values for DHFR inhibition?

  • Assay Variability : Differences in enzyme sources (recombinant vs. native DHFR) and buffer conditions (pH, ionic strength) alter inhibition kinetics .
  • Resolution : Standardize protocols using recombinant enzymes (e.g., E. coli-expressed DHFR) and validate with reference inhibitors (e.g., methotrexate) .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The activity and pharmacokinetics of 2,4-diaminopyrimidines are highly dependent on substituents at positions 5 and 6. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected 2,4-Diaminopyrimidines

Compound Name R5 Substituent R6 Substituent Key Biological Activity Pharmacokinetic/Toxicological Notes Reference
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine Formylamino (-NHCHO) Hydroxyl (-OH) Potential DHFR inhibition Polar groups may enhance solubility; unknown toxicity
Pyrimethamine p-Chlorophenyl Ethyl (-CH₂CH₃) Antimalarial, antitoxoplasmic MED = 9 mg (toxoplasmosis model); accumulates in tissues
DAMP (2,4-Diamino-5-adamantyl-6-methylpyrimidine) Adamantyl Methyl (-CH₃) Antitumor (Walker carcinoma) Rapid hepatic metabolism; accumulates in pancreas/kidney
Diaveridine HCl 3,4-Dimethoxybenzyl - Antibacterial (veterinary use) High DHFR affinity; low solubility in water
Compound 1 (UK-2A analog) Formylamino (-NHCHO) - Retains activity despite K228M mutation Binds DHFR via altered conformation
2,4-Diamino-5-(3-nitro-phenyl)-6-ethylpyrimidine 3-Nitro-phenyl Ethyl (-CH₂CH₃) Experimental antitoxoplasmic Nitro group may increase toxicity

Pharmacokinetic and Metabolic Differences

  • Metabolism: DAMP undergoes rapid hepatic metabolism to an unidentified metabolite, with 80% renal excretion . The hydroxyl and formylamino groups in the target compound may favor renal clearance but require evaluation for stability against hydrolysis or oxidation.
  • Tissue Distribution : Pyrimethamine accumulates in tissues due to its lipophilic substituents , whereas the target compound’s polarity may limit tissue penetration but reduce toxicity risks.

Mechanistic Insights from Structural Analogues

Table 2: Binding Mode and Resistance Profiles

Compound Binding Conformation Resistance Mutation Impact Reference
This compound Likely avoids lysine interaction (K228) Retains activity under K228M
Pyrimethamine Binds via p-chlorophenyl to K228 Loss of activity under K228M
Antimycin A analogs Salicylamide head binds K228 Sensitive to K228M
  • Formylamino Conformational Flexibility: The formylamino group in Compound 1 () prevents interaction with K228, allowing activity retention in resistant strains. This suggests the target compound may share a similar resistance profile .
  • Role of Pyridyl Nitrogen: In Compound 1, the pyridyl nitrogen sterically blocks formylamino-K228 interactions, highlighting the importance of substituent orientation .

Preparation Methods

General Synthetic Route Overview

The preparation of 2,4-diamino-5-(formylamino)-6-hydroxypyrimidine (DAFHP) typically involves two main steps:

Detailed Preparation Method

Hydrogenation Step

  • Starting Material: 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP).
  • Catalyst: Suitable hydrogenation catalysts (e.g., palladium or platinum-based).
  • Conditions: The DAHNP suspension is hydrogenated under pressure in the presence of a base (e.g., sodium hydroxide) to produce TAHP.
  • Isolation: TAHP is often isolated as a sulfate hydrate by addition of sulfuric acid and filtration.

Formylation Step

  • Reactants: Alkaline solution of TAHP, formic acid (HCOOH), and an inorganic acid (e.g., HCl or HBr).
  • Molar Ratios: Formic acid is used in the range of 1 to 5 moles per mole of TAHP, with inorganic acid typically 0.8 to 1.5 moles per mole of TAHP.
  • Procedure:
    • The alkaline TAHP solution is mixed with formic acid and inorganic acid.
    • The mixture is heated to approximately 80–90 °C for 2 hours to facilitate formylation.
    • The reaction mixture is then cooled to around 10 °C.
    • The product, DAFHP, precipitates and is isolated by filtration and washing with water.
    • Drying under vacuum at about 60 °C yields the final compound.

Representative Experimental Data

Step Conditions & Reagents Yield (%) Notes
Hydrogenation DAHNP (279 g), 50% NaOH (158.4 g), catalyst Quantitative TAHP isolated as sulfate hydrate; 97.3% yield reported
Formylation (Example 1) TAHP solution + 220 mol formic acid + 63% HBr (254.6 g), 85 °C, 2 h 97.3% Product dried at 60 °C under vacuum
Formylation (Example 2) TAHP solution + 330 mol formic acid, 85 °C, 2 h 97.6% No inorganic acid added; high yield achieved

Reaction Mechanism Insights

  • The formylation involves nucleophilic attack of the amino group at position 5 of TAHP on the formic acid or formylating agent.
  • The presence of inorganic acid assists in protonation, facilitating the formation of the formylamino group.
  • Hydrogenation prior to formylation ensures reduction of the nitroso group to an amino group, which is essential for subsequent formylation.

Advantages and Optimization

  • Using a pressurized reactor with stirring or power jet loop reactors enhances yield and throughput.
  • Continuous metering of reagents improves reaction control.
  • The method allows high yields (~97%) and purity of DAFHP.
  • Avoidance of inorganic acids in some protocols reduces corrosion and contamination risks.

Summary Table of Key Parameters

Parameter Range/Value Effect on Reaction
Formic Acid (mol/mol TAHP) 1.0 – 5.0 (preferably 2.0–2.2) Higher molar ratio increases formylation efficiency
Inorganic Acid (mol/mol TAHP) 0.8 – 1.5 Catalyzes formylation, improves yield
Temperature 80 – 90 °C Optimal for reaction completion
Reaction Time 2 hours Sufficient for complete formylation
Drying Temperature 40 – 60 °C Ensures removal of moisture without decomposition

Research Findings and Industrial Relevance

  • The described method is documented in Japanese patents (e.g., JP2642093B2) and related patent applications from the mid-1990s, showing industrial-scale applicability.
  • The process achieves high yields and purity, essential for pharmaceutical and biochemical applications.
  • The hydrogenation and formylation steps are well-integrated, allowing efficient scale-up.
  • The reaction conditions are mild and compatible with standard chemical manufacturing equipment.

Properties

IUPAC Name

N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c6-3-2(8-1-11)4(12)10-5(7)9-3/h1H,(H,8,11)(H5,6,7,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHWEHKVKUSJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC1=C(N=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199090
Record name Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51093-31-3
Record name Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051093313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine

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